[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol
Description
[(3S,4R)-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol is a chiral piperidine derivative characterized by:
- Stereochemistry: (3S,4R) configuration, critical for molecular interactions .
- Core structure: A piperidine ring with a 1-methyl group, a hydroxymethyl (-CH2OH) substituent at position 3, and a 4-methoxyphenyl group at position 4 .
- Molecular formula: C14H21NO2 (molecular weight: 235.33 g/mol) .
This compound is primarily utilized as a synthetic intermediate or impurity reference standard in pharmaceutical development, particularly for antidepressants like paroxetine .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-15-8-7-14(12(9-15)10-16)11-3-5-13(17-2)6-4-11/h3-6,12,14,16H,7-10H2,1-2H3/t12-,14-/m0/s1 |
InChI Key |
JSBAFOFGMZILQA-JSGCOSHPSA-N |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction using suitable reducing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the reduced form of the methoxyphenyl group.
Substitution: The major products are substituted piperidine derivatives.
Scientific Research Applications
[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Observations :
Critical Differences :
Insights :
Physicochemical Properties
Biological Activity
[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol is a chiral compound with significant potential in medicinal chemistry due to its structural features that allow it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure
The compound features a piperidine ring with a methoxyphenyl group and a hydroxymethyl group, which play crucial roles in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The following mechanisms have been proposed:
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes related to neurotransmission and cancer progression.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited significant cytotoxicity and promoted apoptosis, outperforming traditional chemotherapeutics like bleomycin. The study utilized IC50 analysis to determine effective concentrations over multiple treatment days, revealing a dose-dependent response in cell viability reduction.
Case Study 2: Neuroprotective Mechanisms
Research has shown that this compound may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. By modulating these enzymes, this compound could potentially enhance cholinergic transmission and provide neuroprotective benefits against cognitive decline.
Pharmacological Implications
The unique structural features of this compound contribute to its pharmacokinetic properties. The presence of the methoxy group enhances lipophilicity, potentially improving its bioavailability and central nervous system penetration.
Table 2: Comparison with Analogous Compounds
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | Moderate anticancer effects | Fluorine substituent |
| [(3S,4R)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol | Lower activity | Chlorine substituent |
This comparison illustrates how variations in substituents can significantly affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
